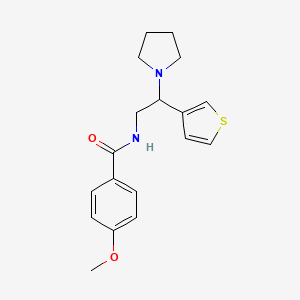

4-methoxy-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

4-methoxy-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2S/c1-22-16-6-4-14(5-7-16)18(21)19-12-17(15-8-11-23-13-15)20-9-2-3-10-20/h4-8,11,13,17H,2-3,9-10,12H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZZWSTOYBZVUIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCC(C2=CSC=C2)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the Intermediate: The initial step involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride.

Amidation Reaction: The 4-methoxybenzoyl chloride is then reacted with 2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethylamine in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

In an industrial setting, the production of 4-methoxy-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group in the benzamide can be reduced to form an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst.

Major Products

Oxidation: Formation of 4-hydroxy-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide.

Reduction: Formation of 4-methoxy-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzylamine.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-methoxy-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 4-methoxy-N-(2-(pyrrolidin-1-yl)ethyl)benzamide

- 4-methoxy-N-(2-(thiophen-3-yl)ethyl)benzamide

- N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide

Uniqueness

4-methoxy-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide is unique due to the presence of both the pyrrolidine and thiophene rings, which can confer distinct chemical and biological properties. This combination of functional groups may result in unique interactions with molecular targets, making it a valuable compound for research and development.

Biological Activity

4-Methoxy-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide, also known by its CAS number 946271-84-7, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, research findings, and case studies.

Chemical Structure and Properties

The molecular formula of 4-methoxy-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide is , with a molecular weight of 330.4 g/mol. The compound features a methoxy group and a pyrrolidine moiety, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₂N₂O₂S |

| Molecular Weight | 330.4 g/mol |

| CAS Number | 946271-84-7 |

Antiviral Properties

Recent studies have indicated that derivatives of benzamide compounds exhibit antiviral properties. Specifically, compounds similar to 4-methoxy-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide have shown efficacy against various viruses, including Hepatitis B Virus (HBV). The mechanism of action is believed to involve the increase of intracellular levels of APOBEC3G (A3G), a protein that inhibits HBV replication.

In vitro studies demonstrated that related compounds exhibit significant antiviral activity with IC50 values in the low micromolar range. For instance, one study reported an IC50 of 1.99 µM against HBV in HepG2.2.15 cells, indicating strong antiviral potential compared to standard treatments like lamivudine (3TC) .

Antibacterial Activity

Pyrrole-containing compounds have been noted for their antibacterial properties. Research has shown that certain derivatives exhibit potent activity against Staphylococcus aureus and other bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL . This suggests that the structural features of 4-methoxy-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide may contribute to similar antibacterial effects.

Case Studies

- Anti-HBV Activity : A study evaluated the anti-HBV activity of various benzamide derivatives, including those structurally related to 4-methoxy-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide. Results showed that these compounds significantly reduced HBV DNA levels in treated cells, supporting their potential as therapeutic agents against viral hepatitis .

- Antibacterial Evaluation : Another investigation focused on the antibacterial efficacy of pyrrole derivatives, where several compounds demonstrated MIC values comparable to established antibiotics. This highlights the potential for developing new antibacterial agents based on the structure of 4-methoxy-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification strategies for 4-methoxy-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide?

- Methodology : The synthesis typically involves multi-step reactions, including amide bond formation between substituted benzoyl chlorides and amine intermediates. For example, coupling reactions under basic conditions (e.g., triethylamine in dichloromethane) are common . Purification often employs reverse-phase chromatography (e.g., 10–40% methanol/0.1% formic acid gradients) to achieve >95% purity . Critical parameters include temperature control (0–25°C) and solvent selection to minimize side products.

Q. How can structural characterization be performed to confirm the compound’s identity?

- Analytical Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ to verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, thiophene protons at δ 7.1–7.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., m/z 343.46 for related benzamide analogs) .

- X-ray Crystallography : For resolving stereochemistry of the pyrrolidinyl-thiophene moiety .

Q. What are the key functional groups influencing reactivity and stability?

- The methoxy group enhances electron density on the benzamide ring, affecting electrophilic substitution. The pyrrolidinyl-thiophene ethyl group introduces steric hindrance and potential hydrogen-bonding interactions . Stability studies in DMSO or aqueous buffers (pH 4–9) are recommended to assess hydrolytic degradation.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Strategies :

- Dose-Response Analysis : Use standardized assays (e.g., IC₅₀ determination in enzyme inhibition) to compare potency across studies .

- Metabolic Stability Testing : Evaluate hepatic microsome stability to rule out false negatives due to rapid clearance .

- Target Validation : Employ CRISPR knock-down models or competitive binding assays (e.g., SPR) to confirm target engagement .

Q. What experimental designs are recommended for studying its mechanism of action?

- Approach :

- Molecular Docking : Screen against databases like PDB to identify potential targets (e.g., GPCRs, kinases) .

- Cellular Assays : Use fluorescence-based calcium flux assays or β-arrestin recruitment for GPCR activity .

- Pathway Analysis : RNA-seq or phosphoproteomics to map downstream signaling effects .

Q. How can researchers address low solubility in pharmacological studies?

- Solutions :

- Co-Solvent Systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to enhance aqueous solubility .

- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles to improve bioavailability .

- Prodrug Derivatization : Introduce phosphate or glycoside groups at the methoxy position .

Critical Research Considerations

- Data Reproducibility : Standardize reaction protocols (e.g., inert atmosphere, HPLC-grade solvents) to minimize batch-to-batch variability .

- Toxicity Screening : Prioritize Ames tests and hERG channel assays early in development to flag genotoxicity/cardiotoxicity .

- Collaborative Validation : Cross-validate findings with orthogonal methods (e.g., SPR vs. ITC for binding affinity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.